4-[Amino(cyclopropyl)methyl]-2-fluorophenol
CAS No.:
Cat. No.: VC17818168
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[Amino(cyclopropyl)methyl]-2-fluorophenol -](/images/structure/VC17818168.png)
Specification
Molecular Formula | C10H12FNO |
---|---|
Molecular Weight | 181.21 g/mol |
IUPAC Name | 4-[amino(cyclopropyl)methyl]-2-fluorophenol |
Standard InChI | InChI=1S/C10H12FNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
Standard InChI Key | ZOUHBCAOLZCMLH-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(C2=CC(=C(C=C2)O)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[amino(cyclopropyl)methyl]-2-fluorophenol, reflects its core structure: a phenol ring substituted with a fluorine atom at the 2-position and an amino-cyclopropylmethyl group at the 4-position (Figure 1) . The cyclopropane ring introduces strain, potentially enhancing reactivity, while the fluorine atom contributes to electronegativity and lipophilicity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.21 g/mol |
IUPAC Name | 4-[amino(cyclopropyl)methyl]-2-fluorophenol |
CAS Number | 1537583-94-0 |
Melting/Boiling Point | Not reported |
Solubility | Likely polar organic solvents |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound is scarce, analogs suggest distinct signals:
-
-NMR: Aromatic protons near 6.5–7.5 ppm, cyclopropane CH at ~0.5–1.5 ppm, and NH protons at 1.5–2.5 ppm.
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-NMR: A singlet near -110 ppm due to the fluorine’s electronic environment .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4-[amino(cyclopropyl)methyl]-2-fluorophenol involves multi-step organic reactions, as inferred from related compounds :
Step 1: Protection of Aniline Derivatives
Starting with 2-fluoro-4-nitroanisole, nitro groups are reduced to amines, followed by protection with groups like tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
Step 2: Reductive Amination
Cyclopropanealdehyde reacts with the protected amine via reductive amination, introducing the cyclopropylmethyl group. Sodium cyanoborohydride or catalytic hydrogenation facilitates this step .
Step 3: Deprotection and Final Modification
Acidic or basic conditions remove protective groups, yielding the free amine. Final purification via column chromatography or crystallization ensures high purity.
Table 2: Key Reagents and Conditions
Step | Reagent/Condition | Purpose |
---|---|---|
1 | Boc anhydride, DMAP | Amine protection |
2 | Cyclopropanealdehyde, NaBHCN | Reductive amination |
3 | HCl in dioxane | Boc deprotection |
Challenges in Synthesis
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Cyclopropane Stability: The strained cyclopropane ring may undergo ring-opening under harsh conditions, necessitating mild reaction environments .
-
Regioselectivity: Ensuring substitution at the 4-position requires directing groups or steric control.
Parameter | Recommendation |
---|---|
Storage | Tightly sealed in a ventilated, cool area . |
Disposal | Incineration at approved facilities . |
Comparative Analysis with Structural Analogs
Analog 1: 4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol
This analog (PubChem CID 46965865) shares a fluorophenol core but incorporates a piperazinyl group, enhancing solubility and receptor binding .
Table 4: Structural Comparison
Property | Target Compound | Analog (CID 46965865) |
---|---|---|
Molecular Formula | ||
Molecular Weight | 181.21 g/mol | 397.5 g/mol |
Key Functional Groups | Cyclopropylamine, Fluorophenol | Piperazine, Cyclopentylamine |
Implications of Structural Differences
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Bioavailability: The analog’s piperazine moiety improves water solubility, potentially enhancing pharmacokinetics .
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Target Selectivity: Bulkier substituents may limit blood-brain barrier penetration compared to the smaller target compound.
Future Research Directions
Expanding Bioactivity Studies
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In vitro Screening: Prioritize assays against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa).
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Molecular Docking: Model interactions with 5-HT receptors to predict CNS activity.
Process Optimization
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